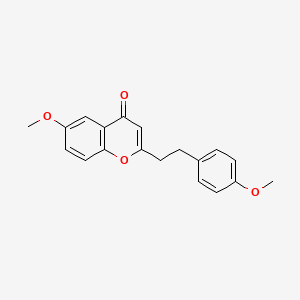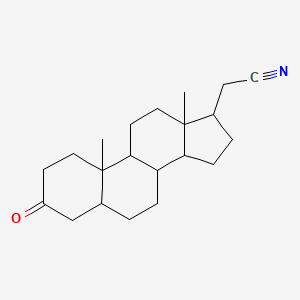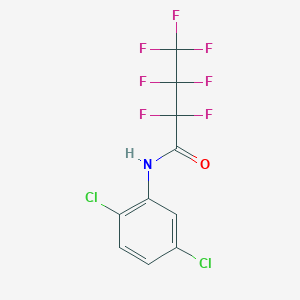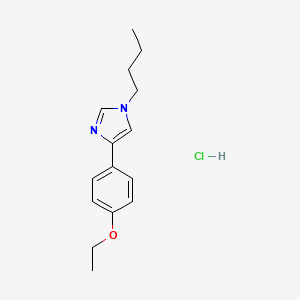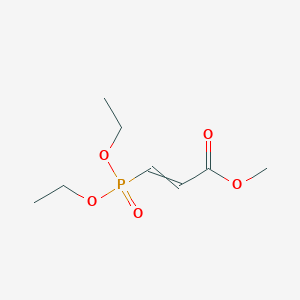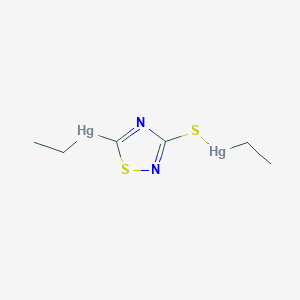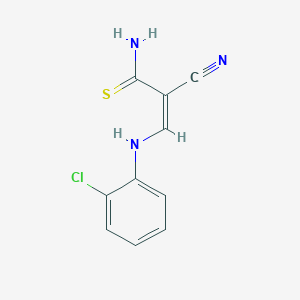
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide is an organic compound that features a unique combination of functional groups, including a chloroaniline moiety, a cyano group, and a thioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide typically involves the reaction of 2-chloroaniline with a suitable cyano-containing precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cyclization reaction, where 2-chloroaniline is reacted with a cyano-containing alkene in the presence of a palladium catalyst and a suitable ligand . The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where nucleophiles such as hydroxide ions (OH-) or amines can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Hydroxylated or aminated products
Applications De Recherche Scientifique
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroaniline: A precursor in the synthesis of (Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide, used in the production of dyes, pigments, and pharmaceuticals.
4,4’-Methylenebis(2-chloroaniline) (MBOCA): Used in the manufacturing of rubbers, plastics, and resins, and classified as a probable human carcinogen.
(2-(2-Chloroanilino)-2-oxoethyl)sulfinyl)acetic acid:
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
100781-97-3 |
|---|---|
Formule moléculaire |
C10H8ClN3S |
Poids moléculaire |
237.71 g/mol |
Nom IUPAC |
(Z)-3-(2-chloroanilino)-2-cyanoprop-2-enethioamide |
InChI |
InChI=1S/C10H8ClN3S/c11-8-3-1-2-4-9(8)14-6-7(5-12)10(13)15/h1-4,6,14H,(H2,13,15)/b7-6- |
Clé InChI |
CCOAPAVWBREFTR-SREVYHEPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)N/C=C(/C#N)\C(=S)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC=C(C#N)C(=S)N)Cl |
Solubilité |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


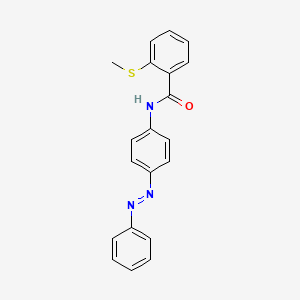
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)


